molecular formula C7H8ClFN2S B8587465 4-Fluorobenzothiohydrazide hydrochloride CAS No. 863296-75-7

4-Fluorobenzothiohydrazide hydrochloride

Cat. No.: B8587465
CAS No.: 863296-75-7
M. Wt: 206.67 g/mol
InChI Key: QVPNDOGOITUVNZ-UHFFFAOYSA-N
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Description

4-Fluorobenzothiohydrazide hydrochloride is an organic compound that features a fluorine atom attached to a benzene ring, along with a thiohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzothiohydrazide hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzothiohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzothiohydrazides depending on the nucleophile used.

Scientific Research Applications

4-Fluorobenzothiohydrazide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobenzothiohydrazide hydrochloride involves its interaction with specific molecular targets. The thiohydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzothiohydrazide hydrochloride is unique due to the presence of both the fluorine atom and the thiohydrazide group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.

Properties

CAS No.

863296-75-7

Molecular Formula

C7H8ClFN2S

Molecular Weight

206.67 g/mol

IUPAC Name

4-fluorobenzenecarbothiohydrazide;hydrochloride

InChI

InChI=1S/C7H7FN2S.ClH/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H

InChI Key

QVPNDOGOITUVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NN)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N′-(4-fluoro-thiobenzoyl)-hydrazinecarboxylic acid tert-butyl ester (18.5 mmol) is added HCl (4 N) in 1,4-dioxane (185 mmol). The mixture is stirred at room temperature for 1 hour. Hexanes is added to further precipitate the product. The product is filtered off yielding 4-fluoro-thiobenzoic acid hydrazide hydrochloride salt: 1H NMR (400 MHz, CH3OD) δ 7.8-7.75 (m, 2H), 7.09 (t, J=11.6 Hz, 2H). LC/MS: (ES+) 171 (M+1)+.
Quantity
18.5 mmol
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reactant
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reactant
Reaction Step One
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185 mmol
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reactant
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[Compound]
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Hexanes
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